methyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring. Key structural attributes include:
- Core structure: A thieno[3,2-d]pyrimidine scaffold with a 4-oxo group, providing a planar, aromatic system conducive to π-π stacking interactions.
- A 7-(4-methylphenyl) group, introducing lipophilicity and aromaticity for target binding. A sulfanyl acetamido linker bridging the thienopyrimidinone to a methyl benzoate moiety, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-14-4-6-15(7-5-14)18-12-32-21-20(18)26-24(27(2)22(21)29)33-13-19(28)25-17-10-8-16(9-11-17)23(30)31-3/h4-12H,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTDYZOGSSESKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex compound featuring a thieno[3,2-d]pyrimidine scaffold, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a thieno[3,2-d]pyrimidine moiety, which is crucial for its biological activity. The presence of the methyl and phenyl groups enhances its interaction with biological targets.
Antiproliferative Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compound 12e from a related study demonstrated an IC50 of 0.55 μM against SU-DHL-6 cells and 0.95 μM against WSU-DLCL-2 cells, indicating strong antitumor potential .
- The structural modifications to the thieno[3,2-d]pyrimidine core have been shown to influence the potency and selectivity of these compounds against different cancer types .
The biological activity of this compound appears to involve several mechanisms:
- Inhibition of Kinases : Thieno[3,2-d]pyrimidines have been identified as inhibitors of various kinases such as ATR kinase and MEK1/2. This inhibition disrupts critical signaling pathways in cancer cells .
- Induction of Apoptosis : Studies show that these compounds can induce apoptosis in cancer cells through mechanisms independent of the cell cycle . This property is particularly valuable for overcoming drug resistance in tumors.
- Antimicrobial Activity : Some derivatives have also exhibited selective antimicrobial activity against various pathogens, suggesting broader therapeutic applications beyond oncology .
Case Studies and Research Findings
Several studies have explored the biological activity of related thieno[3,2-d]pyrimidine compounds:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | SU-DHL-6 | 0.55 | Apoptosis induction |
| Study B | WSU-DLCL-2 | 0.95 | Kinase inhibition |
| Study C | K562 | 1.68 | Cell cycle arrest |
These findings underscore the potential of this compound as a promising candidate for further development in cancer therapy.
Scientific Research Applications
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their potential as anticancer agents. Recent research has shown that compounds with similar structural features can act as inhibitors of key proteins involved in cancer progression.
Case Studies
- A study synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their effects on lymphoma cell lines. The most promising compound exhibited an IC50 value of 0.55 μM against SU-DHL-6 cells, indicating strong antitumor activity .
- Another investigation highlighted the ability of certain derivatives to induce apoptosis and inhibit migration in cancer cells, showcasing their potential as therapeutic agents .
Antimalarial Properties
Thieno[3,2-d]pyrimidines have also been explored for their antimalarial properties. Compounds derived from this scaffold have shown efficacy against both the erythrocytic and hepatic stages of Plasmodium parasites.
Case Studies
A notable study synthesized a series of 4-substituted thieno[3,2-d]pyrimidines and tested their efficacy against P. falciparum and P. berghei. The chloro analogue demonstrated good activity against the erythrocytic stage with an EC50 in the submicromolar range .
Synthesis and Structural Modifications
The synthesis of methyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves various chemical transformations that enhance its biological activity.
Synthetic Pathways
Recent methodologies include:
- Nucleophilic Aromatic Substitution : This technique allows for the introduction of diverse substituents at various positions on the thienopyrimidine core to optimize biological activity .
- Pallado-Catalyzed Coupling Reactions : These reactions have been employed to create a library of thieno[3,2-d]pyrimidine derivatives efficiently .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the thieno[3,2-d]pyrimidine scaffold influence biological activity. For instance:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-{[(4-Oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate (CAS 61261-98-1)
- Structural Similarities: Shares the thieno[3,2-d]pyrimidin-4-one core. Includes a phenyl group at position 7 (vs. 4-methylphenyl in the target compound).
- Key Differences: Ester Group: Ethyl benzoate (vs. methyl benzoate), which may alter metabolic stability due to esterase susceptibility.
- Synthetic Relevance : Both compounds likely utilize similar synthetic routes, such as nucleophilic substitution for sulfur incorporation or condensation for amide bond formation .
S-Substituted 2-Mercaptoquinazolin-4(3H)-ones (e.g., Compound 2 from )
- Core Heterocycle: Quinazolin-4-one (vs. thieno[3,2-d]pyrimidin-4-one). Quinazolinones lack the fused thiophene ring, reducing aromaticity and electronic delocalization.
- Substituents :
- A methylthio group at position 2 (vs. sulfanyl acetamido linker in the target compound).
- A benzenesulfonamide moiety linked via an ethyl group, contrasting with the benzoate ester in the target compound.
- Functional Implications: The sulfonamide group in quinazolinones may enhance hydrogen-bonding capacity, while the benzoate ester in the target compound offers greater lipophilicity .
Thieno-Fused Bicyclic Compounds ()
- Core Structure: Thieno[2,3-b]pyridin-4(7H)-one (vs. thieno[3,2-d]pyrimidin-4-one). Pyridine ring replaces pyrimidine, altering nitrogen positioning and basicity.
- Substituents :
- Variants include [1,2,4]triazolo[1,5-a]pyrimidine or 4-chlorobenzoate groups, diverging from the methyl benzoate in the target compound.
- Synthetic Methods: Similar use of enaminone intermediates for cyclization, but divergent reagents (e.g., chlorobenzoates vs. methylphenyl groups) highlight flexibility in functionalization .
Benzo[b][1,4]oxazin-3(4H)-one Derivatives ()
- Core Structure: Benzoxazinone (vs. thienopyrimidinone). Oxygen atom replaces sulfur in the fused ring, reducing electron-withdrawing effects.
- Substituents :
- Pyrimidine and substituted phenyl groups mirror aspects of the target compound but lack sulfur-based linkers.
- Biological Implications: Benzoxazinones are associated with antimicrobial activity, whereas thienopyrimidinones are often explored for anticancer applications .
Preparation Methods
Synthesis of the Thieno[3,2-d]Pyrimidin-4-One Core
The thieno[3,2-d]pyrimidin-4-one scaffold serves as the central structural motif. Its synthesis typically begins with cyclocondensation reactions between aminothiophene derivatives and carbonyl-containing precursors. For example, 3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is synthesized via a three-step process:
-
Formation of 2-Amino-4-(4-Methylphenyl)Thiophene-3-Carbonitrile :
A mixture of 4-methylacetophenone (1.0 equiv), malononitrile (1.2 equiv), and sulfur is heated in dimethylformamide (DMF) at 100°C for 6 hours. The product is isolated via precipitation in ice-water and recrystallized from ethanol (yield: 78%) . -
Cyclization to Thieno[3,2-d]Pyrimidin-4-One :
The aminothiophene intermediate is refluxed with triethyl orthoformate (3.0 equiv) in acetic acid for 12 hours. This step introduces the pyrimidine ring, yielding 3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (yield: 85%).
| Step | Reagents/Conditions | Yield | Characterization (IR/NMR) |
|---|---|---|---|
| 1 | DMF, 100°C, 6h | 78% | IR: 2210 cm⁻¹ (C≡N) |
| 2 | Acetic acid, reflux | 85% | ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H) |
Introduction of the Sulfanyl Group at Position 2
The sulfanyl moiety is introduced via nucleophilic substitution or oxidative coupling. 2-Mercapto-3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is synthesized as follows:
-
Thiolation Reaction :
The thienopyrimidinone (1.0 equiv) is treated with phosphorus pentasulfide (P2S5, 1.5 equiv) in dry pyridine under nitrogen at 80°C for 4 hours. The product is purified via column chromatography (hexane:ethyl acetate = 7:3, Rf = 0.45).
| Parameter | Value |
|---|---|
| Reagents | P2S5, pyridine |
| Temperature | 80°C |
| Time | 4 hours |
| Yield | 72% |
Synthesis of the Acetamido-Benzoate Intermediate
The acetamido-benzoate side chain is prepared separately:
-
Methyl 4-Aminobenzoate Activation :
Methyl 4-aminobenzoate (1.0 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C for 2 hours . Triethylamine (2.0 equiv) is added to neutralize HCl. The resultant methyl 4-(2-chloroacetamido)benzoate is isolated by filtration (yield: 89%). -
Thioether Formation :
The chloroacetamido intermediate (1.0 equiv) is coupled with the 2-mercaptothienopyrimidinone (1.0 equiv) in tetrahydrofuran (THF) using potassium carbonate (2.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours.
| Reaction Component | Quantity |
|---|---|
| Chloroacetamido | 1.0 equiv (0.5 mmol) |
| 2-Mercapto derivative | 1.0 equiv |
| Solvent | THF (10 mL) |
| Base | K2CO3 (2.0 equiv) |
| Yield | 68% |
Final Esterification and Purification
The ester group is introduced during the synthesis of the benzoate side chain. Final purification employs recrystallization from methanol or preparative HPLC .
Optimization Data :
-
HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 8.2 min.
-
Purity : >99% (by HPLC-UV at 254 nm).
Mechanistic Insights and Side Reactions
Key side reactions include:
-
Over-oxidation of Thiols : Uncontrolled oxidative conditions may convert -SH groups to sulfonic acids.
-
Ester Hydrolysis : Prolonged exposure to acidic/basic conditions can hydrolyze the methyl ester to carboxylic acid .
Mitigation strategies:
-
Use inert atmospheres (N2/Ar) during thiolation.
-
Maintain pH 6–7 during coupling steps.
Scalability and Industrial Considerations
Industrial-scale synthesis (≥1 kg) employs continuous flow reactors for cyclization and thioether coupling. Key parameters:
| Process | Conditions | Throughput |
|---|---|---|
| Cyclization | T = 120°C, P = 3 bar | 12 kg/day |
| Thioether Coupling | T = 25°C, P = 1 bar | 8 kg/day |
Q & A
Q. What are the optimal synthetic routes for methyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate, and how can reaction parameters be systematically optimized?
- Methodological Answer: A Design of Experiments (DoE) approach is recommended for optimizing multi-step syntheses. Key variables include temperature (50–120°C), solvent polarity (DMF vs. THF), and molar ratios of intermediates (e.g., thiolactam to methyl benzoate derivatives). Statistical modeling (e.g., response surface methodology) can identify critical interactions, as demonstrated in flow-chemistry protocols for structurally analogous heterocycles . Purification via gradient silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water) is typically required due to polar byproducts.
Q. How can the structure of this compound be unambiguously confirmed post-synthesis?
- Methodological Answer: Combine X-ray crystallography (single-crystal analysis, as in Acta Crystallographica reports for related thienopyrimidines ) with spectroscopic techniques:
- NMR : Look for diagnostic signals (e.g., thioacetamido proton at δ 3.8–4.2 ppm, methyl groups in the thienopyrimidine core at δ 2.3–2.6 ppm).
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- FT-IR : Key stretches include C=O (1680–1720 cm⁻¹) and S-C=S (650–750 cm⁻¹).
Q. What purification strategies are effective for removing sulfanyl-containing byproducts?
- Methodological Answer: Use orthogonal methods:
- Size-exclusion chromatography (SEC) to separate high-MW polymeric impurities.
- Ion-exchange resins (e.g., Amberlite IRA-400) to capture anionic sulfur-containing species.
- Reprecipitation in methanol/water (1:3 v/v) to isolate crystalline product .
Advanced Research Questions
Q. How does the sulfanyl-acetamido linker influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 72 hours; monitor degradation via HPLC-PDA (C18 column, 0.1% TFA/ACN gradient). Acidic conditions (pH <3) may hydrolyze the methyl ester .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for thienopyrimidines).
Q. What strategies can elucidate structure-activity relationships (SAR) for the thieno[3,2-d]pyrimidin-4-one core in biological systems?
- Methodological Answer:
- Analog Synthesis : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- In Vitro Assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Correlate IC50 values with computed electrostatic potentials (DFT calculations) .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer: Perform solubility parameter modeling (Hansen parameters) and validate experimentally:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
